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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

the heterocyclic compound 5-Nitro-2-(N-propylamino)pyridine. Due to the current absence of

publicly available experimental spectra, this document outlines the theoretical spectroscopic

data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS). It serves as a predictive framework for researchers working with this

molecule, offering insights into expected spectral features and aiding in the identification and

characterization of this and structurally related compounds. Methodologies for data acquisition

and interpretation are also detailed to guide future experimental work.

Introduction
5-Nitro-2-(N-propylamino)pyridine, with the chemical formula C₈H₁₁N₃O₂ and a molecular

weight of approximately 181.19 g/mol , belongs to the class of substituted nitropyridines.[1][2]

[3][4][5] This class of compounds is of significant interest in medicinal chemistry and materials

science due to the versatile reactivity of the pyridine ring and the electronic properties imparted

by the nitro group.[6][7] Accurate structural elucidation and purity assessment are paramount in

the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and

MS are indispensable tools for achieving this.
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This guide addresses the critical need for a centralized repository of spectroscopic information

on 5-Nitro-2-(N-propylamino)pyridine. In the absence of published experimental data, this

document provides predicted data and detailed interpretation guides based on foundational

spectroscopic principles and data from analogous structures.

Chemical Structure and Predicted Spectroscopic
Features
The molecular structure of 5-Nitro-2-(N-propylamino)pyridine is foundational to predicting its

spectroscopic behavior. The key structural motifs include a pyridine ring, a secondary amine

linkage, a propyl group, and a nitro group.

Caption: Chemical Structure of 5-Nitro-2-(N-propylamino)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Nitro-2-(N-propylamino)pyridine in a standard solvent

like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine ring and the

aliphatic protons of the propyl group.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~8.9 - 9.1 d 1H H-6

~8.0 - 8.2 dd 1H H-4

~6.4 - 6.6 d 1H H-3

~5.0 - 5.5 br s 1H N-H

~3.3 - 3.5 t 2H -NH-CH₂-CH₂-CH₃

~1.6 - 1.8 m 2H -NH-CH₂-CH₂-CH₃

~0.9 - 1.1 t 3H -NH-CH₂-CH₂-CH₃

Expertise & Experience in Interpretation:

The protons on the pyridine ring are expected to be in the downfield region due to the ring's

aromaticity and the electron-withdrawing nature of the nitrogen atom and the nitro group.

The H-6 proton is anticipated to be the most downfield due to its proximity to the ring

nitrogen and the deshielding effect of the nitro group at the 5-position.

The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6.

The H-3 proton is expected to be the most upfield of the aromatic protons, being adjacent to

the electron-donating amino group.

The N-H proton signal is often broad and its chemical shift can be concentration and solvent

dependent.

The propyl group protons will show characteristic triplet-multiplet-triplet splitting patterns.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight

carbon atoms in the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~158 - 162 C-2

~145 - 149 C-6

~138 - 142 C-5

~130 - 134 C-4

~106 - 110 C-3

~45 - 49 -NH-CH₂-CH₂-CH₃

~22 - 26 -NH-CH₂-CH₂-CH₃

~10 - 14 -NH-CH₂-CH₂-CH₃

Expertise & Experience in Interpretation:

The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C-2,

bonded to two nitrogen atoms (the ring nitrogen and the amino nitrogen), will be significantly

downfield.

C-5, bearing the nitro group, will also be deshielded.

C-3, adjacent to the electron-donating amino group, is expected to be the most upfield of the

aromatic carbons.

The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Predicted IR Data
Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

~3350 - 3450 N-H stretch Secondary amine

~3000 - 3100 C-H stretch Aromatic C-H

~2850 - 2960 C-H stretch Aliphatic C-H

~1580 - 1610 C=C and C=N stretch Pyridine ring

~1500 - 1550 Asymmetric NO₂ stretch Nitro group

~1330 - 1370 Symmetric NO₂ stretch Nitro group

~1250 - 1300 C-N stretch Aryl-amine

Expertise & Experience in Interpretation:

The N-H stretch of the secondary amine is expected to be a sharp to medium peak in the

region of 3350-3450 cm⁻¹.

The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches

of the propyl group will be just below 3000 cm⁻¹.

The characteristic stretches of the pyridine ring will be observed in the 1400-1610 cm⁻¹

region.

The most prominent peaks will likely be the strong asymmetric and symmetric stretches of

the nitro group, which are definitive for this functional group.

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as

isopropanol.
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Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract any atmospheric or instrumental signals.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal.

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted MS Data
m/z Predicted Ion

181 [M]⁺ (Molecular Ion)

152 [M - C₂H₅]⁺

135 [M - NO₂]⁺

124 [M - C₃H₇N]⁺

Expertise & Experience in Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular

weight of the compound.

A common fragmentation pathway for N-propylamines is the loss of an ethyl radical (C₂H₅),

leading to a peak at m/z 152.

Loss of the nitro group (NO₂) would result in a fragment at m/z 135.
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Cleavage of the C-N bond between the pyridine ring and the propylamino group could lead

to a fragment corresponding to the nitropyridine core.

Experimental Protocol for MS Data Acquisition (EI-MS)
Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of small

organic molecules.

Introduce sample into the ion source (e.g., via direct insertion probe).

Ionize the sample with a high-energy electron beam (~70 eV).

Accelerate the resulting ions into the mass analyzer.

Separate ions based on their mass-to-charge ratio (m/z).

Detect the ions and generate the mass spectrum.

Click to download full resolution via product page

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion
While experimental spectroscopic data for 5-Nitro-2-(N-propylamino)pyridine is not readily

available in the public domain, this technical guide provides a robust, theory-based prediction

of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided interpretations and experimental

protocols offer a solid foundation for researchers to acquire and analyze their own data,
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ensuring the accurate identification and characterization of this compound. This document

underscores the importance of predictive analysis in the absence of experimental data and

serves as a valuable resource for scientists engaged in the synthesis and application of novel

pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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